molecular formula C12H21NO3 B3323457 tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638763-90-2

tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B3323457
CAS No.: 1638763-90-2
M. Wt: 227.30 g/mol
InChI Key: XBJXJWCHOKDIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate: is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a tert-butyl group, a hydroxymethyl group, and an azaspiro[2.4]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2. Common synthetic routes may include:

  • Ring-closing metathesis (RCM): to form the spirocyclic core.

  • Hydroboration-oxidation: to introduce the hydroxymethyl group.

  • Tert-butylation: to add the tert-butyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

  • Reduction: Reduction of the carbonyl group in the tert-butyl moiety.

  • Substitution: Replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate include its potential use as a probe in biological studies to understand cellular processes and interactions.

Medicine: In medicine, this compound may serve as a precursor or intermediate in the synthesis of therapeutic agents, potentially contributing to the development of new drugs.

Industry: In industry, it can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.

Comparison with Similar Compounds

  • Tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

  • (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness: Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to linear or non-spiro compounds

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJXJWCHOKDIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148699
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-90-2
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.